molecular formula C13H20N2 B3199694 1-(4-Ethylphenyl)piperidin-4-amine CAS No. 1017036-75-7

1-(4-Ethylphenyl)piperidin-4-amine

Cat. No. B3199694
CAS RN: 1017036-75-7
M. Wt: 204.31 g/mol
InChI Key: SXTYWJXBVMIFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)piperidin-4-amine is a chemical compound with the molecular formula C13H20N2 . It is used as a building block and reagent in synthesizing organic compounds, including medicinal products .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 1-(4-Ethylphenyl)piperidin-4-amine consists of a six-membered heterocyclic ring system with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H20N2/c1-2-11-3-5-13(6-4-11)15-9-7-12(14)8-10-15/h3-6,12H,2,7-10,14H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They are synthesized through a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. The piperidine ring is present in numerous pharmaceuticals, including antipsychotics, analgesics, and antihistamines. Researchers explore the synthesis of novel piperidine derivatives like 1-(4-ethylphenyl)piperidin-4-amine to create targeted drugs with improved efficacy and reduced side effects .

Neuropharmacology

The central nervous system (CNS) is a prime target for piperidine-based compounds. Researchers investigate the potential of 1-(4-ethylphenyl)piperidin-4-amine as a modulator of neurotransmitter receptors, ion channels, or transporters. Its interactions with specific receptors (e.g., dopamine, serotonin, or glutamate) could lead to novel treatments for neurological disorders .

Anticancer Agents

Piperidine derivatives exhibit antitumor activity. Scientists explore the cytotoxic effects of compounds like 1-(4-ethylphenyl)piperidin-4-amine against various cancer cell lines. Understanding their mechanisms of action and optimizing their structures may lead to new chemotherapeutic agents .

Chemical Biology and Enzyme Inhibition

Researchers investigate the inhibitory effects of piperidine derivatives on enzymes involved in disease pathways. For instance, 1-(4-ethylphenyl)piperidin-4-amine might inhibit specific kinases, proteases, or metabolic enzymes. Such compounds could serve as valuable tools for studying enzyme function and developing therapeutic interventions .

Materials Science and Organic Synthesis

Beyond pharmacology, piperidines find applications in materials science. Researchers explore their use as ligands, catalysts, or intermediates in organic synthesis. By modifying the substituents on the piperidine ring, scientists can tailor properties for specific applications .

Natural Product Synthesis

Piperidine alkaloids occur naturally in plants and fungi. Researchers study their biosynthesis and explore synthetic routes to mimic these natural products. 1-(4-Ethylphenyl)piperidin-4-amine could serve as a precursor for synthesizing alkaloids with interesting biological activities .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

properties

IUPAC Name

1-(4-ethylphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-11-3-5-13(6-4-11)15-9-7-12(14)8-10-15/h3-6,12H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTYWJXBVMIFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethylphenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Ethylphenyl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-(4-Ethylphenyl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-(4-Ethylphenyl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-(4-Ethylphenyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-(4-Ethylphenyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.